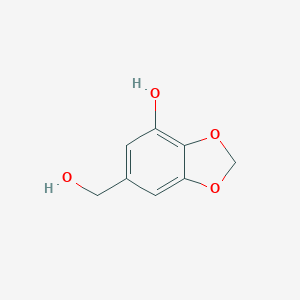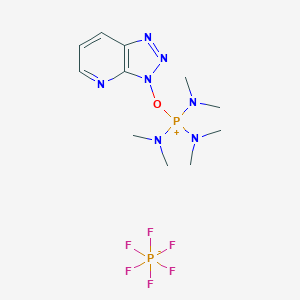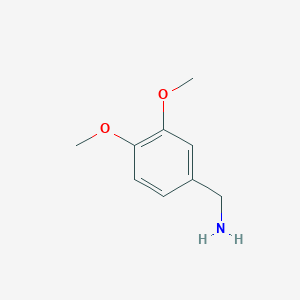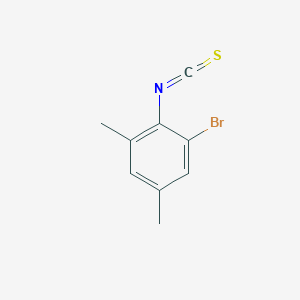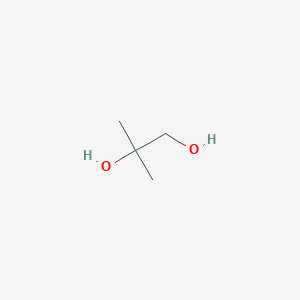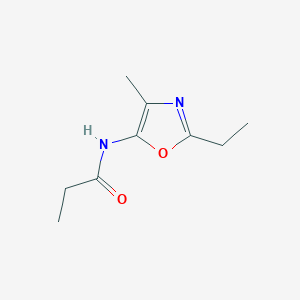
N-(2-Ethyl-4-methyloxazol-5-yl)propionamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-Ethyl-4-methyloxazol-5-yl)propionamide, also known as EMOP, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. EMOP is a derivative of the amino acid proline and has been shown to exhibit various biochemical and physiological effects.
作用機序
The exact mechanism of action of N-(2-Ethyl-4-methyloxazol-5-yl)propionamide is not fully understood, but it is believed to involve the modulation of various signaling pathways in cells. N-(2-Ethyl-4-methyloxazol-5-yl)propionamide has been shown to interact with various proteins, including enzymes and receptors, which may be involved in its therapeutic effects.
生化学的および生理学的効果
N-(2-Ethyl-4-methyloxazol-5-yl)propionamide has been shown to exhibit various biochemical and physiological effects, including antioxidant activity, anti-inflammatory activity, and modulation of neurotransmitter levels. N-(2-Ethyl-4-methyloxazol-5-yl)propionamide has also been shown to have anxiolytic and antidepressant effects in animal models.
実験室実験の利点と制限
N-(2-Ethyl-4-methyloxazol-5-yl)propionamide has several advantages for use in lab experiments, including its stability and ease of synthesis. However, its low solubility in water can make it difficult to use in certain experiments. Additionally, more research is needed to fully understand its mechanism of action and potential side effects.
将来の方向性
There are several potential future directions for research on N-(2-Ethyl-4-methyloxazol-5-yl)propionamide. One area of interest is the development of new therapies for neurodegenerative diseases, such as Alzheimer's and Parkinson's. Additionally, further research is needed to fully understand the mechanisms of action of N-(2-Ethyl-4-methyloxazol-5-yl)propionamide and its potential therapeutic applications in various fields, including oncology and immunology. Finally, more research is needed to determine the potential side effects of N-(2-Ethyl-4-methyloxazol-5-yl)propionamide and to develop methods for optimizing its use in lab experiments and potential clinical applications.
合成法
N-(2-Ethyl-4-methyloxazol-5-yl)propionamide can be synthesized through a multi-step process involving the reaction of proline with various reagents. One common method involves the reaction of proline with ethyl chloroformate and sodium methoxide, followed by the addition of 2-amino-4-methyl-5-oxazolecarboxylic acid.
科学的研究の応用
N-(2-Ethyl-4-methyloxazol-5-yl)propionamide has been studied for its potential therapeutic applications in various fields, including neurology, oncology, and immunology. In neurology, N-(2-Ethyl-4-methyloxazol-5-yl)propionamide has been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. In oncology, N-(2-Ethyl-4-methyloxazol-5-yl)propionamide has been shown to inhibit the growth of cancer cells and may be useful in the development of new cancer treatments. In immunology, N-(2-Ethyl-4-methyloxazol-5-yl)propionamide has been shown to modulate the immune response and may be useful in the treatment of autoimmune diseases.
特性
CAS番号 |
132334-45-3 |
|---|---|
製品名 |
N-(2-Ethyl-4-methyloxazol-5-yl)propionamide |
分子式 |
C9H14N2O2 |
分子量 |
182.22 g/mol |
IUPAC名 |
N-(2-ethyl-4-methyl-1,3-oxazol-5-yl)propanamide |
InChI |
InChI=1S/C9H14N2O2/c1-4-7(12)11-9-6(3)10-8(5-2)13-9/h4-5H2,1-3H3,(H,11,12) |
InChIキー |
RGSOWOOOBQUHKJ-UHFFFAOYSA-N |
SMILES |
CCC1=NC(=C(O1)NC(=O)CC)C |
正規SMILES |
CCC1=NC(=C(O1)NC(=O)CC)C |
同義語 |
Propanamide, N-(2-ethyl-4-methyl-5-oxazolyl)- |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



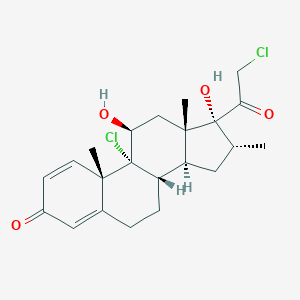
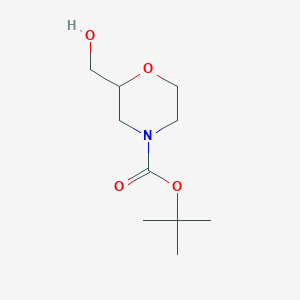
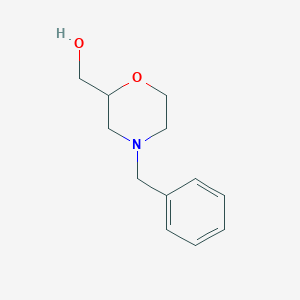
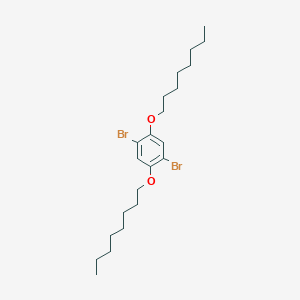
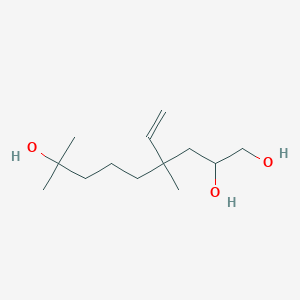
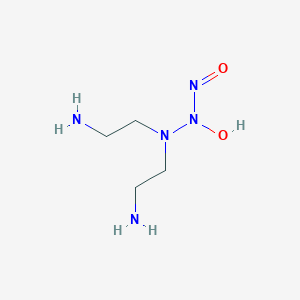
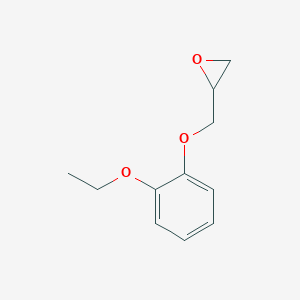
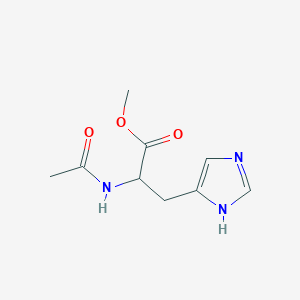
![4-[(5-Methyl-1h-Pyrazol-3-Yl)amino]-2-Phenylphthalazin-1(2h)-One](/img/structure/B142215.png)
